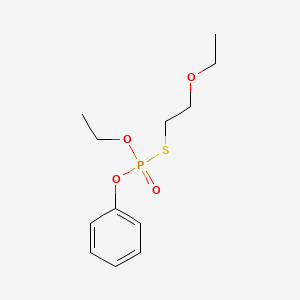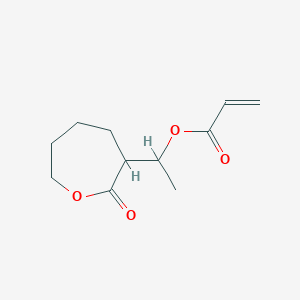
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is an organic compound with the molecular formula C11H16O4 It is a derivative of oxepane, a seven-membered ring ether, and contains both an ester and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate can be synthesized through a multi-step process involving the formation of the oxepane ring followed by esterification and ketone formation. One common method involves the Baeyer-Villiger oxidation of a suitable precursor to introduce the ketone functionality. The ester group can be introduced via esterification reactions using appropriate alcohols and acids under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: Its derivatives can be used to create materials with specific mechanical or chemical properties.
Biological Research: It may serve as a building block for the synthesis of biologically active molecules.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. These reactions can influence the compound’s interaction with biological molecules and its overall reactivity.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate
- Ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate
Uniqueness: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is unique due to its oxepane ring structure combined with ester and ketone functionalities
Eigenschaften
CAS-Nummer |
922550-94-5 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
1-(2-oxooxepan-3-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-3-10(12)15-8(2)9-6-4-5-7-14-11(9)13/h3,8-9H,1,4-7H2,2H3 |
InChI-Schlüssel |
SKMZMYKLIHXEIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCOC1=O)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


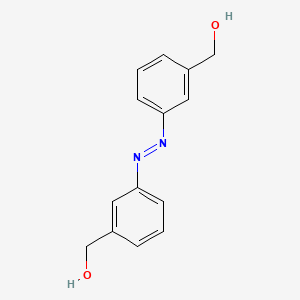
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)

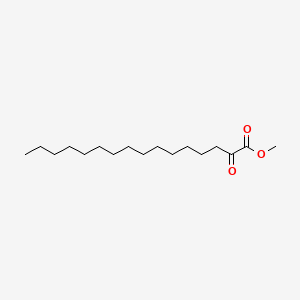
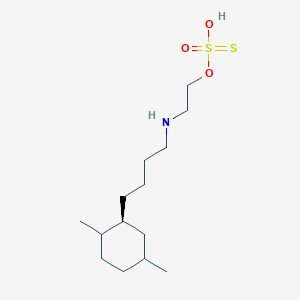


![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)

